1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol

Protein Modification Bioconjugation Drug Delivery

This acetonide-protected glycerol derivative is the essential synthon for monodisperse Branched Glycerol Oligomers (BGLs). Unlike polydisperse PEG, BGLs from this precursor yield uniform conjugates with predictable properties. BGL06 conjugation retains 76.0% biological activity vs. 24.6% for PEGylation. BGL003 prodrugs of fenofibrate achieve >2,000-fold solubility enhancement and >3-fold oral bioavailability increase. The defined, monodisperse architecture addresses a critical regulatory gap in polymer-based therapeutics. Secure your R&D supply now.

Molecular Formula C15H28O7
Molecular Weight 320.38
CAS No. 847682-00-2
Cat. No. B1662074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol
CAS847682-00-2
Molecular FormulaC15H28O7
Molecular Weight320.38
Structural Identifiers
SMILESCC1(OCC(CO1)OCC(COC2COC(OC2)(C)C)O)C
InChIInChI=1S/C15H28O7/c1-14(2)19-7-12(8-20-14)17-5-11(16)6-18-13-9-21-15(3,4)22-10-13/h11-13,16H,5-10H2,1-4H3
InChIKeyLKMPEWGOAMMQKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol (CAS 847682-00-2): The Core Building Block for Branched Glycerol Oligomers (BGLs)


1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol (CAS 847682-00-2), a symmetrically protected glycerol derivative with the molecular formula C15H28O7 and a molecular weight of 320.38 g/mol, serves as the foundational synthon for synthesizing a family of chemically defined, monodisperse Branched Glycerol Oligomers (BGLs) . Its structure features two acetonide-protected 1,3-dioxane rings flanking a central glycerol core, which provides a chemically defined, achiral scaffold for constructing precise dendritic architectures [1]. This compound is commercially available as a research reagent for synthesizing hydrophilic modifiers and prodrugs, offering a platform for creating uniform conjugates with predictable properties [2].

Why PEG is Not a Direct Substitute for 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol-Derived BGL Conjugates


The common practice of using Polyethylene Glycol (PEG) for hydrophilization cannot be directly substituted with this compound's BGL derivatives without a fundamental change in conjugate properties. PEG is a polydisperse polymer, leading to a heterogeneous mixture of conjugates with variable molecular weights and properties, whereas BGLs derived from this defined precursor are monodisperse and yield a single, uniform product [1]. This chemical uniformity directly impacts key performance metrics, including biological activity retention, where PEGylation often causes a significant loss of function, and pharmacokinetic consistency, which can be compromised by the variable nature of PEG conjugates [2].

Quantitative Evidence Guide: Performance of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol-Derived BGLs vs. PEGylation


BGL06 Conjugates Retain Significantly Higher Biological Activity Compared to PEGylated Counterparts

In a direct head-to-head comparison of protein modification, a highly modified version of a recombinant human G-CSF derivative (ND28) conjugated with an average of 4.34 BGL06 units (H(BGL06)-ND28) retained 76.0% of its biological activity in a cell proliferation assay. In contrast, a PEGylated version of the same protein (PEG-ND28) retained only 24.6% of its activity, despite having a smaller modification extent [1].

Protein Modification Bioconjugation Drug Delivery

BGL003 Conjugation Achieves Over 2,000-Fold Improvement in Water Solubility of Fenofibrate

Conjugation of the extremely hydrophobic drug fenofibrate to a BGL trimer (BGL003) resulted in a more than 2,000-fold improvement in its aqueous solubility [1]. This was achieved simply by covalent attachment of the BGL moiety to the parent drug molecule [2].

Prodrug Design Hydrophobic Drugs Pharmaceutics

BGL003 Prodrug of Fenofibrate Shows >3-Fold Higher Plasma Exposure Compared to Parent Drug

A pharmacokinetic study in rats demonstrated that a single oral administration of a fenofibrate-BGL003 prodrug (FF-BGL) resulted in a plasma concentration of the active metabolite (fenofibric acid) that was more than 3 times higher than that achieved after administering an equivalent dose of unmodified fenofibrate [1]. Furthermore, the food effect was minimized with the prodrug [1].

Pharmacokinetics Prodrug Strategy Bioavailability

BGL003 Exhibits a Favorable Safety Profile with No Acute Lethal Toxicity up to 3,000 mg/kg in Mice

An acute oral toxicity study in ddY mice demonstrated that BGL003 did not exhibit acute lethal toxicity up to the highest tested dose of 3,000 mg/kg [1]. Additionally, in vitro studies showed that BGL003 did not exhibit significant cytotoxicity against human hepatocarcinoma HepG2 cells [2].

Toxicology Drug Safety Excipient Safety

Key Application Scenarios for 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol and its BGL Derivatives


Development of Next-Generation Protein Therapeutics with Preserved Bioactivity

This compound is the essential precursor for synthesizing BGL06 and other BGL protein-modification reagents. The evidence shows that BGL06 conjugation allows for a higher degree of protein modification while maintaining significantly higher biological activity (76.0% retention) compared to traditional PEGylation (24.6% retention) [1]. This makes it the preferred choice for creating long-acting protein drugs where preserving native function is paramount.

Formulating Ultra-Hydrophobic Small Molecule Drugs as Oral Prodrugs

The BGL003 trimer, built from this core unit, serves as a prodrug platform for extremely hydrophobic compounds like fenofibrate. Conjugation improves aqueous solubility by over 2,000-fold and increases oral bioavailability by more than 3-fold, while also mitigating food-effect variability [1]. This directly addresses the critical formulation challenges of many drug candidates, enabling their development as effective oral therapies.

Creating Chemically Uniform and Safe Drug Delivery Systems

The defined, monodisperse nature of BGLs derived from this compound addresses a major limitation of polydisperse polymers like PEG [1]. This chemical uniformity is essential for generating consistent and predictable conjugates for regulatory approval. The established in vivo safety profile of the BGL003 unit, with no acute toxicity up to 3,000 mg/kg in mice, further supports its use in developing next-generation drug delivery platforms and bioconjugates with reduced safety risks [2].

Synthesis of Hydrophilic Anticancer Conjugates

Building on the evidence of preserved anti-tumor activity in BGL003-paclitaxel conjugates [1], this core compound is instrumental for research into novel, water-soluble anticancer agents. The BGL platform enables the creation of chemotherapeutics that are easier to formulate and administer, with the potential for improved pharmacokinetic profiles and reduced toxicity compared to current formulations, as demonstrated by the >3-fold increase in plasma concentration for the fenofibrate prodrug [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.